molecular formula C7H15NO2 B13197713 N-(2,2-dimethoxyethyl)cyclopropanamine

N-(2,2-dimethoxyethyl)cyclopropanamine

Cat. No.: B13197713
M. Wt: 145.20 g/mol
InChI Key: VUOKSEMFKZRAOM-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)cyclopropanamine is a chemical building block of interest in synthetic organic and medicinal chemistry research. This compound features two key functional groups: a cyclopropylamine and a protected aldehyde (as its dimethyl acetal). The cyclopropylamine moiety is a privileged structure in pharmaceutical agents, often used to modulate pharmacokinetic properties and biological activity . The 2,2-dimethoxyethyl group serves as a synthetic handle that can be deprotected to an aldehyde for further chemical transformations, making it a versatile intermediate . Research Applications and Value This compound is primarily valued as a synthetic precursor. Its structure suggests potential use in the synthesis of more complex molecules for neuroscientific research. Specifically, cyclopropylamine analogues are investigated as high-affinity ligands for serotonin receptors (e.g., 5-HT 2A ), which are critical targets for studying neuropsychiatric conditions . The molecule's utility lies in its ability to contribute to the exploration of structure-activity relationships (SAR) in novel pharmacophores. Handling and Safety This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment. Compounds with similar acetal groups may be flammable and have specific storage requirements .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)cyclopropanamine

InChI

InChI=1S/C7H15NO2/c1-9-7(10-2)5-8-6-3-4-6/h6-8H,3-5H2,1-2H3

InChI Key

VUOKSEMFKZRAOM-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1CC1)OC

Origin of Product

United States

Advanced Synthetic Methodologies for N 2,2 Dimethoxyethyl Cyclopropanamine

Established Synthetic Routes to the Compound

The construction of N-(2,2-dimethoxyethyl)cyclopropanamine is primarily achieved through the formation of the carbon-nitrogen bond between the cyclopropyl (B3062369) and the N-(2,2-dimethoxyethyl) moieties. Reductive amination and nucleophilic substitution are two of the most effective and widely employed strategies.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a robust method for forming amine-carbon bonds. This process involves the initial reaction of a primary amine with an aldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine. For the synthesis of this compound, this involves the condensation of cyclopropylamine (B47189) with 2,2-dimethoxyacetaldehyde (B46314).

The reaction is typically performed as a one-pot synthesis, which is efficient and minimizes waste from isolating the imine intermediate. mdpi.com A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling. Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reagent can be critical; for instance, NaBH(OAc)₃ is often favored for its mildness and tolerance of acidic conditions which can facilitate iminium ion formation.

PrecursorsReducing AgentSolventConditionsOutcome
CyclopropylamineSodium TriacetoxyborohydrideDichloromethane (DCM)Room Temperature, 12-24hHigh yield of N-alkylated product
2,2-DimethoxyacetaldehydeSodium BorohydrideMethanol (B129727) (MeOH)0°C to Room TemperatureEffective reduction, potential for side reactions
Hydrogen (H₂) with Pd/CEthanol (EtOH)Pressurized H₂, Room TempCatalytic hydrogenation, clean reduction

Nucleophilic Substitution Reactions in Acetal (B89532) Formation

An alternative and equally viable route is the nucleophilic substitution reaction where cyclopropylamine acts as the nucleophile. ontosight.ai In this approach, an electrophile containing the 2,2-dimethoxyethyl group with a suitable leaving group is used. A common electrophile for this purpose is 2-bromo-1,1-dimethoxyethane.

The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbon atom bearing the leaving group (e.g., bromide), displacing it to form the C-N bond. libretexts.orglibretexts.org This method is straightforward but can be complicated by over-alkylation, where the newly formed secondary amine reacts further with the electrophile to produce a tertiary amine. libretexts.orgmsu.edu To mitigate this, reaction conditions such as the stoichiometry of reactants must be carefully controlled, often using an excess of the primary amine. libretexts.org The presence of a non-nucleophilic base is also common to neutralize the acid (HBr) generated during the reaction. fishersci.co.uk

NucleophileElectrophileBaseSolventConditions
Cyclopropylamine2-Bromo-1,1-dimethoxyethaneTriethylamine (TEA)Acetonitrile (MeCN)Room Temp to 50°C
Cyclopropylamine2-Iodo-1,1-dimethoxyethanePotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Room Temperature

Precursor Design and Selection in Multistep Synthesis

The successful synthesis of complex molecules relies heavily on the strategic selection of readily available and reactive starting materials, or synthons. For this compound, the key precursors are cyclopropylamine and a source of the 2,2-dimethoxyethyl electrophile.

Utilization of Cyclopropylamine as a Primary Amine Synthon

Cyclopropylamine is a valuable primary amine synthon in organic synthesis, particularly in the pharmaceutical and agrochemical industries. longdom.orggoogle.com Its utility stems from a combination of its structural and chemical properties.

Reactivity : The amine group is a potent nucleophile, readily participating in reactions like N-alkylation and acylation. longdom.org This inherent nucleophilicity allows it to react directly with electrophiles such as alkyl halides. libretexts.org

Structural Impact : The cyclopropane (B1198618) ring is a small, rigid, and highly strained three-membered ring. longdom.org When incorporated into larger molecules, it can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.

Synthetic Accessibility : Cyclopropylamine can be synthesized through various established methods, including the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) or the reduction of cyclopropanecarbonitrile, ensuring its availability for large-scale synthesis. google.com

Its role as a primary amine synthon makes it an ideal starting point for introducing the cyclopropyl moiety into a target structure. longdom.org

Applications of 2,2-Dimethoxyethyl Electrophiles

The 2,2-dimethoxyethyl group serves as a masked aldehyde. The acetal functionality is stable under neutral or basic conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. This property makes 2,2-dimethoxyethyl electrophiles versatile reagents in organic synthesis.

Two primary electrophiles are used to introduce this group:

2,2-Dimethoxyacetaldehyde : This is the key electrophile in reductive amination protocols. Its aldehyde group reacts selectively with primary amines to form an imine, which is subsequently reduced.

2-Halo-1,1-dimethoxyethanes (e.g., 2-bromo-1,1-dimethoxyethane) : These are used in nucleophilic substitution reactions. The halogen atom serves as a good leaving group, allowing for the direct attachment of the 2,2-dimethoxyethyl group to a nucleophile like cyclopropylamine. The reactivity of the halide follows the expected trend I > Br > Cl. fishersci.co.uk

Stereoselective Approaches to Cyclopropane-Containing Amine Derivatives

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for preparing more complex, substituted, and enantiomerically pure cyclopropylamine derivatives. researchgate.net These advanced methods provide access to specific stereoisomers, which is often a requirement for biologically active compounds. nih.gov

Several strategies have been developed for the asymmetric synthesis of cyclopropanes, which can then be converted to the corresponding amines: acs.org

Asymmetric Cyclopropanation : This is one of the most powerful methods, involving the reaction of an alkene with a carbene or carbenoid species in the presence of a chiral catalyst. researchgate.net For instance, the Simmons-Smith reaction can be rendered asymmetric by using chiral ligands. acs.org The resulting chiral cyclopropane can then be elaborated into a chiral cyclopropylamine.

Michael-Initiated Ring Closure (MIRC) : This approach involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. The use of chiral catalysts or auxiliaries can induce high levels of stereoselectivity. rsc.org

Diastereoselective Reactions : For substrates that already contain a chiral center, new stereocenters on the cyclopropane ring can be introduced with high diastereoselectivity. nih.govchemrxiv.org For example, the reaction of a chiral α-chloroaldehyde with an amine can proceed through a zinc homoenolate to produce trans-2-substituted-cyclopropylamines with high diastereoselectivity. chemrxiv.orgchemrxiv.org

Nucleophilic Addition to Cyclopropenes : Chiral catalysts can be used to control the stereoselective addition of nucleophiles, including amines, across the double bond of a cyclopropene (B1174273) intermediate, yielding enantiomerically enriched cyclopropylamines. nih.govku.edu

These methodologies highlight the advanced techniques available for controlling the stereochemistry of cyclopropane rings, which is a critical aspect in the synthesis of complex amine derivatives for various applications. nih.govrsc.org

Diastereoselective Control in Compound Synthesis

The synthesis of substituted cyclopropanes, such as this compound, often requires precise control over stereochemistry, particularly diastereoselectivity. Modern synthetic strategies offer powerful tools for achieving high levels of diastereocontrol. nih.gov A recently developed method involves the formal coupling of abundant carbon pronucleophiles with unactivated alkenes. nih.gov This scalable protocol proceeds with high diastereoselectivity and demonstrates tolerance for a wide variety of functional groups on both coupling partners. nih.gov

Another advanced approach utilizes the 1,2-rearrangement of tetra-coordinated boron species to construct cyclopropyl diboronates from gem-bis(boronates) and thianthrenium salts. nih.gov This method is highly efficient, and subsequent derivatization of the boronate groups allows for the diastereoselective synthesis of polysubstituted cyclopropanes. nih.gov Such strategies provide a stereocontrolled pathway to complex cyclopropane architectures. nih.gov Biocatalytic methods have also proven effective, with engineered enzymes capable of promoting cyclopropanation reactions with excellent diastereocontrol, achieving diastereomeric ratios (d.r.) of up to >25:1. nih.gov These methodologies represent the forefront of stereocontrolled cyclopropane synthesis and are applicable to the construction of specific diastereomers of this compound and its derivatives.

MethodologyKey Reagents/CatalystsKey FeaturesReported DiastereoselectivityReference
Alkene-Pronucleophile CouplingThianthrene (electrolysis)Scalable, tolerates diverse functional groups.High nih.gov
1,2-Boronate Rearrangementgem-Bis(boronates), Thianthrenium saltsEfficient construction of diboronates for further functionalization.High nih.gov
Biocatalytic CyclopropanationEngineered Tautomerase (e.g., 4-OT M45V/F50A)Excellent stereochemical control over two stereocenters.up to >25:1 d.r. nih.gov

Enantioselective Strategies and Biocatalytic Considerations

Achieving enantioselectivity in the synthesis of chiral molecules like this compound is critical, particularly for pharmaceutical applications. Biocatalysis has emerged as a powerful strategy for asymmetric synthesis. nih.gov Engineered enzymes, such as cofactor-independent tautomerases, can be repurposed to catalyze enantioselective cyclopropanation reactions. nih.gov For instance, a designed tautomerase variant has been shown to facilitate the addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes, yielding enantioenriched cyclopropanes with exceptional stereochemical purity, reflected in enantiomeric ratios (e.r.) as high as 99:1. nih.gov This approach leverages an enzyme-bound iminium ion intermediate to control the formation of new carbon-carbon bonds with high precision. nih.gov

Beyond cyclopropane ring formation, biocatalysis is highly effective for synthesizing chiral amines. Transamination of a suitable ketone precursor using transaminases is a well-established industrial method. researchgate.netchimia.ch Scientists have developed high-productivity biocatalytic processes to produce chiral amines, such as (S)-methoxyisopropylamine, by optimizing the biocatalyst and reaction conditions to overcome kinetic and thermodynamic limitations. researchgate.netchimia.ch Such a strategy could be adapted for the enantioselective synthesis of this compound by identifying or engineering a suitable transaminase to act on a corresponding ketone precursor. These biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. nih.govresearchgate.net

StrategyEnzyme/Catalyst TypeApplicable TransformationKey AdvantagesReference
Asymmetric CyclopropanationEngineered TautomeraseFormation of chiral cyclopropane ringExcellent enantiopurity (e.r. up to 99:1) and diastereopurity. nih.gov
Asymmetric TransaminationTransaminaseConversion of a ketone to a chiral amineHigh productivity, high enantiomeric excess (>99% ee). researchgate.netchimia.ch
Intramolecular Aldol ReactionChiral N-Heterocyclic Carbenes (NHCs)Desymmetrization of achiral precursorsGenerates functionalized carbocycles with quaternary carbon stereocenters. nih.gov

Strategic Implementation of Protecting Groups for Amine and Acetal Functionalities

In the multistep synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. masterorganicchemistry.com The choice of protecting groups for the amine and acetal moieties must be carefully considered to ensure orthogonality—the ability to remove one group without affecting the other. total-synthesis.com

Amine Protection Schemes (e.g., Carbamates like Boc, Cbz, Fmoc)

The primary amine of the cyclopropanamine moiety is a nucleophilic site that typically requires protection during synthesis. Carbamates are the most common and effective class of protecting groups for amines due to their ease of installation, stability across a wide range of reaction conditions, and selective removal. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): This is one of the most common amine protecting groups, typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk The Boc group is robust under basic and nucleophilic conditions but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA). fishersci.co.ukmasterorganicchemistry.com

Cbz (carboxybenzyl): The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl). masterorganicchemistry.com Its key feature is its stability to acidic and basic conditions, while being selectively removed under neutral conditions via catalytic hydrogenation (e.g., H₂ with a Palladium catalyst). masterorganicchemistry.commissouri.eduorganic-chemistry.org

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is notable for its sensitivity to basic conditions. total-synthesis.com It is stable towards acid and hydrogenation but is cleaved using a mild amine base, such as 20% piperidine (B6355638) in DMF. masterorganicchemistry.comtotal-synthesis.com

The orthogonality of these groups (Boc: acid-labile, Cbz: hydrogenolysis, Fmoc: base-labile) allows for intricate synthetic planning where multiple functional groups can be deprotected sequentially. masterorganicchemistry.com

Protecting GroupAbbreviationTypical Installation ReagentDeprotection ConditionKey StabilityReference
tert-butyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)Bases, hydrogenation, nucleophiles masterorganicchemistry.comfishersci.co.ukmasterorganicchemistry.com
CarboxybenzylCbz or ZBenzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂, Pd/C)Acidic and basic conditions masterorganicchemistry.commissouri.eduorganic-chemistry.org
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)Acidic conditions, hydrogenation masterorganicchemistry.comtotal-synthesis.comresearchgate.net

Acetal Protection/Deprotection in Complex Syntheses

The 2,2-dimethoxyethyl group contains a dimethyl acetal, which serves as a protecting group for an aldehyde functionality. Acetals are widely used in organic synthesis because they are stable under many reaction conditions where the corresponding carbonyl would react. unt.edu

Protection: Dimethyl acetals are typically formed from the parent aldehyde by reaction with excess methanol under anhydrous acidic conditions, often with a dehydrating agent to drive the equilibrium. organic-chemistry.org

Stability: A key strategic advantage of the acetal group is its high stability towards nucleophiles, bases, organometallic reagents, and most oxidizing and reducing agents under neutral or basic conditions. organic-chemistry.orgorganic-chemistry.org This stability makes it compatible with the deprotection conditions for many amine protecting groups, such as the base-labile Fmoc group or the hydrogenolysis of a Cbz group.

Deprotection: The removal of an acetal is most commonly achieved through hydrolysis in aqueous acid. organic-chemistry.org However, for complex molecules with other acid-sensitive functional groups, a variety of mild and selective methods have been developed. These include:

Catalytic cerium(III) triflate in wet nitromethane (B149229) at a nearly neutral pH. organic-chemistry.org

Catalytic amounts of iodine under neutral conditions. organic-chemistry.org

Palladium(II) pincer complexes that operate effectively even in the presence of other acid-sensitive groups like THP or TBDMS ethers. um.es

Transacetalization using acetone (B3395972) and a catalyst like indium(III) trifluoromethanesulfonate. organic-chemistry.org

Deprotection MethodCatalyst/ReagentConditionsKey FeaturesReference
Acid HydrolysisAqueous Acid (e.g., HCl, H₂SO₄)Aqueous solventStandard, strong conditions. organic-chemistry.org
TransacetalizationIndium(III) trifluoromethanesulfonateAcetone, room temperatureMild, neutral conditions. organic-chemistry.org
Lewis Acid CatalysisCerium(III) triflateWet nitromethaneChemoselective, near-neutral pH. organic-chemistry.org
Palladium Catalysis[Pd(C1,O1,N1-L)(NCMe)]ClO₄Wet acetonitrileMild, selective, compatible with other acid-sensitive groups. um.es
Iodine CatalysisIodine (catalytic)Neutral conditionsConvenient and efficient. organic-chemistry.org

Mechanistic Investigations and Reactivity Studies of N 2,2 Dimethoxyethyl Cyclopropanamine

Elucidation of Amine Reactivity and Transformation Pathways (e.g., Schiff Base Formation)

The primary amine of N-(2,2-dimethoxyethyl)cyclopropanamine is a key site of reactivity, readily participating in reactions typical of primary alkylamines. One of the most fundamental transformations is the formation of an imine, commonly known as a Schiff base, through condensation with an aldehyde or a ketone. libretexts.org

The mechanism of Schiff base formation is a well-understood, typically acid-catalyzed, and reversible process. nih.govlibretexts.org The reaction proceeds through a two-stage mechanism involving a nucleophilic addition followed by a dehydration step. researchgate.net

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the cyclopropylamine (B47189) acting as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgresearchgate.net This step forms a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol intermediate, also known as a carbinolamine or hemiaminal. nih.govlibretexts.org

Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglibretexts.org

Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and an iminium ion. nih.govresearchgate.net

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.org

The pH of the reaction medium is a critical factor. The reaction rate is generally maximal around a pH of 5. libretexts.orglibretexts.org At very low pH, the amine reactant becomes protonated, rendering it non-nucleophilic. Conversely, at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, hindering the final dehydration step. libretexts.orglibretexts.org

Reaction Mechanisms Involving the Acetal (B89532) Moiety (e.g., Hydrolysis and Condensation)

The 2,2-dimethoxyethyl group is an acetal, which primarily functions as a protecting group for an aldehyde. The characteristic reaction of this moiety is its hydrolysis back to the parent carbonyl compound and two equivalents of alcohol, a process that is catalyzed by aqueous acid. chemistrysteps.comorganic-chemistry.org

The mechanism for the acid-catalyzed hydrolysis of the dimethyl acetal is the reverse of acetal formation and involves the following steps:

Protonation: An acid catalyst protonates one of the methoxy (B1213986) oxygen atoms, enhancing its leaving group ability. chemistrysteps.compearson.com

Loss of Methanol (B129727): The C-O bond cleaves, and a molecule of methanol departs. The remaining oxygen atom uses its lone pair to stabilize the resulting carbocation, forming a resonance-stabilized oxonium ion. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.compearson.com

Deprotonation: A base removes a proton from the newly added water molecule, yielding a neutral hemiacetal intermediate. pearson.com

Second Protonation: The remaining methoxy group is then protonated by the acid catalyst. pearson.com

Second Methanol Elimination: The protonated methoxy group is eliminated as a second molecule of methanol, assisted by the lone pair of the hydroxyl group, to form a protonated aldehyde. pearson.com

Final Deprotonation: A base removes the final proton from the oxygen, yielding the aldehyde product and regenerating the acid catalyst. chemistrysteps.com

This reversibility allows acetals to be stable in neutral or basic conditions, making them effective protecting groups for aldehydes and ketones during syntheses involving basic or nucleophilic reagents. chemistrysteps.comorganic-chemistry.org

Intrinsic Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring is characterized by significant ring strain (approximately 115 kJ/mol), which is the primary driver for its reactivity. nih.gov This strain makes the ring susceptible to cleavage under various conditions, allowing cyclopropanes to act as versatile three-carbon building blocks in organic synthesis. researchgate.net

In this compound, the amine group acts as an electron-donating group (D) attached to the cyclopropane ring. Cyclopropanes bearing both an electron-donating and an electron-accepting group (A) on adjacent carbons are known as donor-acceptor (D-A) cyclopropanes and exhibit enhanced reactivity. nih.gov While the subject molecule itself is not a D-A cyclopropane, it can be a precursor to one.

The ring-opening of D-A cyclopropanes is often initiated by a Lewis acid, which coordinates to a substituent and facilitates the cleavage of the polarized C-C bond. nih.govnih.gov This process generates a reactive 1,3-dipole or zwitterionic intermediate, which can then undergo a variety of subsequent reactions, including trapping by nucleophiles or participating in [3+2] cycloadditions with dipolarophiles. nih.govrsc.org Even without a catalyst, highly activated cyclopropanes can undergo ring-opening when treated with strong nucleophiles. acs.orgrsc.org

Catalytic and Non-Catalytic Reaction Pathways

The functional groups within this compound allow for a diverse range of both catalytic and non-catalytic transformations.

Catalytic Pathways:

Lewis Acid Catalysis: As discussed, Lewis acids like GaCl₃ can mediate the ring-opening of donor-acceptor cyclopropanes, leading to cycloaddition products. nih.gov This pathway would become accessible if the amine or another part of the molecule were functionalized with an acceptor group.

Transition Metal Catalysis: Cyclopropylamines are excellent substrates for various transition metal-catalyzed reactions. A prominent example is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the N-arylation of the cyclopropylamine with aryl halides. acs.orgchemrxiv.org Furthermore, titanocene-based catalysts have been developed for the synthesis of cyclopropylamines from amides and olefins, illustrating a powerful catalytic route to this structural motif. researchgate.netmdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis provides a modern approach to activate cyclopropylamines. Upon single-electron oxidation, the cyclopropylamine forms a nitrogen radical cation, which can undergo a ring-opening to generate a distonic radical cation. This intermediate can then engage in intermolecular [3+2] cycloadditions with olefins. nih.govrsc.org

Non-Catalytic Pathways:

Schiff Base Formation: While often acid-catalyzed for efficiency, the initial nucleophilic addition of the amine to a carbonyl can proceed without a catalyst, albeit more slowly.

Ring-Opening with Nucleophiles: In cases where the cyclopropane ring is sufficiently activated (e.g., by conversion of the amine to a better donor or addition of an acceptor group), direct ring-opening by strong C-nucleophiles like malonates or nitroalkanes can occur without a catalyst. rsc.org

Investigation of Biocatalytic Reaction Mechanisms in Related Systems

While specific biocatalytic studies on this compound are not documented, research on related cyclopropane systems highlights the potential of enzymes in mediating reactions involving this scaffold. Biocatalysis offers advantages in selectivity (chemo-, regio-, and stereo-) and sustainability.

A primary focus in this area has been the enzymatic synthesis of the cyclopropane ring itself. Heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been successfully engineered to function as "carbene transferases." wpmucdn.com These enzymes can catalyze the cyclopropanation of olefins with diazo compounds via a highly reactive iron-porphyrin carbene intermediate. nih.gov This methodology has been applied to the efficient, stereoselective synthesis of key cyclopropane precursors to pharmaceuticals, including the antithrombotic agent Ticagrelor. nih.gov

Another approach involves harnessing naturally occurring enzymes. Cyclopropane synthase (CS) enzymes, found in many bacteria, catalyze the formation of cyclopropane rings in lipids using S-adenosyl-L-methionine (SAM) as a methylene (B1212753) donor. github.io Research is underway to develop these enzymes as biocatalysts for the synthesis of a broader range of cyclopropane derivatives. github.io

Furthermore, chemoenzymatic strategies combine the strengths of biocatalysis and traditional organic synthesis. In one such strategy, an engineered enzyme produces a chiral cyclopropane building block containing a versatile functional handle, such as a boronic acid pinacol (B44631) ester. nih.gov This enantiopure intermediate can then be readily diversified through well-established chemical methods like Suzuki-Miyaura cross-coupling, providing rapid access to a library of complex cyclopropane-containing molecules. nih.govnsf.gov

Strategic Derivatization and Chemical Functionalization

Amine Functionalization and Nitrogen-Based Derivatization

The secondary amine in N-(2,2-dimethoxyethyl)cyclopropanamine is a key site for a variety of chemical transformations, allowing for the introduction of a wide array of functional groups. Common strategies for amine functionalization include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid generated during the reaction. sciencemadness.org The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions. sciencemadness.org For instance, the reaction with bromoethane (B45996) in the presence of a non-nucleophilic base like potassium carbonate could yield the corresponding N-ethyl derivative. sciencemadness.org

N-Acylation: Acylation of the secondary amine to form amides is a robust and widely used transformation. This can be achieved using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. The reaction of this compound with an acyl chloride, for example, would proceed via nucleophilic acyl substitution. youtube.com This reaction is often carried out in the presence of a base, or with a second equivalent of the amine, to act as a scavenger for the generated HCl. youtube.com

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl cyclopropylamines, which are important scaffolds in medicinal chemistry.

Reaction Type Reagents and Conditions Product Type Potential Application
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone)Tertiary AmineModification of basicity and lipophilicity
N-AcylationAcyl chloride (e.g., CH₃COCl), Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)AmideIntroduction of carbonyl functionality, peptide synthesis
N-ArylationAryl halide (e.g., PhBr), Pd catalyst, Ligand, BaseN-Aryl AmineSynthesis of pharmacologically active compounds
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)Tertiary AmineFormation of complex N-alkyl substituents

Transformations Involving the Dimethoxyethyl Group

The 2,2-dimethoxyethyl group serves as a protected form of an aminoacetaldehyde. ontosight.ai This acetal (B89532) functionality is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the aldehyde, which can then undergo further transformations.

Acetal Cleavage: Treatment with aqueous acid (e.g., HCl, H₂SO₄) or Lewis acids can hydrolyze the acetal to unveil the aldehyde functionality. libretexts.orgvanderbilt.edu The resulting amino aldehyde is a valuable intermediate for various synthetic operations.

Post-Cleavage Transformations: Once the aldehyde is deprotected, it can participate in a wide range of reactions characteristic of aldehydes. These include:

Reductive amination: To introduce a second amine functionality.

Wittig reaction: To form an alkene.

Aldol condensation: To form α,β-unsaturated systems.

Pictet-Spengler reaction: If an appropriate aromatic moiety is present in the molecule, this reaction can be used to construct isoquinoline (B145761) scaffolds.

Reaction Type Reagents and Conditions Intermediate/Product Synthetic Utility
Acetal HydrolysisAqueous acid (e.g., HCl)α-Amino aldehydeUnmasking of a reactive functional group
Reductive AminationAmine, Reducing agent (e.g., NaBH₃CN)1,2-DiamineSynthesis of ligands and biologically active molecules
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂)Allylic amineCarbon chain extension, introduction of unsaturation
Pictet-Spengler(with an appropriate aromatic group)TetrahydroisoquinolineConstruction of heterocyclic systems

The 2,2-dimethoxyethyl group can also be a site for other transformations. For instance, condensation reactions with resorcinol (B1680541) derivatives in the presence of acid have been reported for related N-(2,2-dimethoxyethyl)amines, leading to the formation of N-[2,2-bis(2,4-dihydroxyaryl)ethyl] derivatives. researchgate.net

Regioselective and Chemoselective Derivatization Strategies

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselective and chemoselective derivatization.

Chemoselectivity: The secondary amine is generally the most nucleophilic site in the molecule and will preferentially react with electrophiles under neutral or basic conditions. This allows for selective functionalization of the nitrogen atom without affecting the acetal or the cyclopropane (B1198618) ring. For instance, acylation with an acyl chloride at low temperatures in the presence of a non-nucleophilic base would be expected to occur exclusively at the amine.

Regioselectivity in Ring Opening: In electrophilic ring-opening reactions of the cyclopropane ring, the regioselectivity is influenced by the substituents on the ring. For this compound, the nitrogen substituent can direct the outcome of the reaction.

Protecting Group Strategies: The dimethoxyethyl group can be viewed as a protecting group for an aldehyde. This allows for extensive modification of the cyclopropylamine (B47189) moiety, followed by deprotection to reveal the aldehyde for subsequent transformations. Conversely, the amine can be protected (e.g., as a carbamate) to allow for reactions at other positions, although the acetal is generally stable to many reaction conditions that would affect a free amine.

The strategic application of these derivatization and functionalization approaches allows for the systematic modification of this compound, providing access to a wide range of novel chemical structures for various applications in chemical and pharmaceutical research.

Applications As a Versatile Synthetic Building Block and Intermediate

Construction of Nitrogen-Containing Heterocyclic Systems

The dual functionality of N-(2,2-dimethoxyethyl)cyclopropanamine makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

The pyrimidine (B1678525) scaffold is a fundamental component of nucleobases and numerous drugs. nih.gov The synthesis of pyrimidines often involves the condensation of a C-C-C fragment with an N-C-N fragment. wikipedia.org this compound can serve as a key component in such syntheses.

Under acidic conditions, the dimethoxyethyl group undergoes hydrolysis to unmask an aldehyde functionality, yielding aminoacetaldehyde. This intermediate, possessing both an amine and an aldehyde, can participate in cyclocondensation reactions. For instance, reaction with β-dicarbonyl compounds or their equivalents in the presence of an additional nitrogen source (like ammonia (B1221849) or an amidine) can lead to the formation of a substituted pyrimidine ring. The use of acetal-protected carbonyl compounds is a known strategy in pyrimidine synthesis, as it allows for controlled reaction conditions. google.com The cyclopropyl (B3062369) group remains as a substituent on the pyrimidine ring, a feature often desired in medicinal chemistry for its favorable metabolic and conformational properties. nih.gov

Table 1: Key Moieties in Pyrimidine Synthesis

Reactant Class Role in Synthesis Example
This compound Provides N and C atoms for the heterocycle backbone after deprotection Not Applicable
β-Dicarbonyl Compound Provides a three-carbon (C-C-C) fragment Acetylacetone

This table illustrates the general components used in principal pyrimidine syntheses where this compound could be utilized.

The construction of complex polycyclic nitrogen heterocycles often relies on cascade reactions where multiple bonds and rings are formed in a single operation. nih.govnih.gov The distinct reactivity of the amine and the protected aldehyde in this compound allows for its use in sequential transformations to build such intricate frameworks.

The primary amine can act as a nucleophile in an initial bond-forming event, such as a palladium-catalyzed carboamination or an aminopalladation reaction. nih.gov The resulting intermediate, still containing the acetal-protected aldehyde, can then be subjected to a second reaction. Deprotection of the acetal (B89532) under acidic conditions would reveal the aldehyde, which can then undergo an intramolecular cyclization (e.g., a Pictet-Spengler or aldol-type reaction) to form a new ring, thus generating a polycyclic system. This stepwise approach, enabled by the orthogonal reactivity of the functional groups, makes the compound a valuable linchpin for assembling complex molecular architectures.

The imidazole (B134444) ring is another privileged structure in medicinal chemistry. nih.gov A demonstrated application of N-(2,2-dialkoxyethyl)-substituted compounds is in the synthesis of functionalized 1H-imidazoles. Research has shown that 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles can undergo an acid-mediated denitrogenative transformation to yield 1H-imidazole derivatives. mdpi.com

This process involves an intramolecular cyclization, followed by the opening of the triazole ring and rearrangement to form the imidazole core. The N-(2,2-diethoxyethyl) group, analogous to the N-(2,2-dimethoxyethyl) group of the subject compound, is crucial for this transformation. This established synthetic route highlights the direct utility of the N-(2,2-dimethoxyethyl)amine substructure as a precursor for the imidazole ring system.

Table 2: Imidazole Synthesis via Triazole Rearrangement

Step Description Key Intermediate/Product
1 Dipolar cycloaddition of an azide (B81097) with a nitrile 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole
2 Acid-mediated transformation Denitrogenation and cyclization

This table outlines the key steps in the synthesis of imidazoles from N-(2,2-dialkoxyethyl) precursors, based on established literature. mdpi.com

Role in Conjugate Reduction and Addition Reactions

This compound can act as a nucleophile in conjugate addition reactions, also known as Michael additions. chemistrysteps.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The primary amine of this compound is a soft nucleophile, which preferentially attacks the β-carbon of the conjugated system. semanticscholar.orgnih.gov

This reaction is a powerful C-N bond-forming method, leading to the synthesis of β-amino carbonyl compounds. The resulting product incorporates the N-cyclopropyl-2,2-dimethoxyethyl moiety, which can be further elaborated. For example, the acetal can be hydrolyzed to the aldehyde, which can then participate in subsequent cyclization reactions, or the newly formed β-amino ketone can be reduced or otherwise modified.

Precursor for Larger Molecular Architectures (e.g., Calixarenes)

Calixarenes are macrocyclic compounds formed from the condensation of phenols and aldehydes, creating a basket-shaped molecule with a hydrophobic cavity. researchgate.net While this compound is not a direct precursor for the calixarene (B151959) backbone itself, it serves as an excellent building block for the functionalization of pre-formed calixarenes.

The reactivity of the primary amine allows it to be attached to the upper or lower rim of a calixarene scaffold. For example, a calixarene can be chemically modified to introduce electrophilic sites, such as alkyl halides or aldehydes. Reaction with this compound via nucleophilic substitution or reductive amination would covalently link the cyclopropanamine moiety to the macrocycle. nih.gov Such functionalization is critical for tailoring the properties of calixarenes, for instance, to create new receptors for ion or molecule recognition, or to impart specific biological activities. rsc.org

Utility in Fragment-Based Synthesis

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in drug development. nih.gov This approach begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. rsc.org

This compound is an ideal candidate for a fragment library. Its molecular weight (approximately 145.2 g/mol ) falls squarely within the typical range for fragments (150-300 Da). Furthermore, it possesses several desirable features for FBDD:

The Cyclopropyl Group: This moiety is a "privileged fragment" in medicinal chemistry, known to improve metabolic stability, binding affinity, and cell permeability while maintaining a low molecular weight. nih.govresearchgate.net

Synthetic Handles: The primary amine and the protected aldehyde serve as versatile synthetic vectors. These functional groups allow for the fragment to be elaborated in different directions, enabling chemists to explore the chemical space around the initial binding site and optimize interactions with the target protein.

The ability to participate in the various reactions described above—such as heterocycle formation and conjugate addition—makes this compound a highly valuable starting point in FBDD campaigns.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Pyrimidine
Aminoacetaldehyde
Acetylacetone
Guanidine
Imidazole
5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole
Diethyl 2-azidoacetaldehyde (B1338222) diethyl acetal

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of N-(2,2-dimethoxyethyl)cyclopropanamine would be expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring, the methoxy (B1213986) groups, the ethyl chain, and the amine group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each proton to its specific position within the molecule.

Hypothetical ¹H NMR Data Table

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH (cyclopropyl)~2.0-2.5Multiplet-
CH₂ (cyclopropyl)~0.3-0.8Multiplet-
NHVariableSinglet (broad)-
CH₂ (ethyl)~2.6-2.8Doublet~5-7
CH (acetal)~4.3-4.5Triplet~5-7
OCH₃~3.2-3.4Singlet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. This would allow for the definitive identification of the cyclopropyl carbons, the ethyl chain carbons, and the methoxy carbons.

Hypothetical ¹³C NMR Data Table

Carbon Assignment Hypothetical Chemical Shift (ppm)
CH (cyclopropyl)~30-35
CH₂ (cyclopropyl)~5-10
CH₂ (ethyl)~45-50
CH (acetal)~100-105
OCH₃~50-55

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be utilized to determine the precise mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the compound's identity with a high degree of certainty.

Hypothetical HRMS Data

Ion Formula Calculated Mass (m/z) Measured Mass (m/z)
[C₇H₁₅NO₂ + H]⁺Calculated ValueMeasured Value

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be instrumental in identifying this compound within a mixture, assessing its purity, and analyzing its fragmentation pattern. The retention time from the GC would be characteristic of the compound under specific chromatographic conditions, while the mass spectrum would confirm its identity.

Chromatographic Methods for Purity Assessment and Stereoisomer Resolution

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating stereoisomers. Given that this compound possesses a stereocenter at the carbon of the cyclopropyl ring attached to the nitrogen, it can exist as a pair of enantiomers. Chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), would be necessary to resolve and quantify these enantiomers.

Gas Chromatography (GC) for Purity and Ratio Determination

Gas chromatography (GC) is a fundamental technique for assessing the purity of this compound and determining the ratio of related compounds in a mixture. The method separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For primary and secondary amines like cyclopropanamine derivatives, direct analysis can sometimes be challenging due to their polarity, which can lead to peak tailing and poor resolution on common nonpolar columns. However, with appropriate column selection and method optimization, GC provides excellent results.

In the analysis of the parent compound, cyclopropylamine (B47189), GC has been used to monitor reaction progress and product quality. google.com Methods often employ a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The choice of the capillary column is critical; columns with a mid-range polarity, such as those containing cyanopropylphenyl polysiloxane phases, are often effective for amines. semanticscholar.org Headspace GC can also be utilized for quantifying volatile amines in various matrices. semanticscholar.org

While specific application notes for this compound are not prevalent, the parameters for analyzing structurally similar amines provide a strong starting point. A typical GC method would involve optimizing the injector temperature to ensure complete volatilization without thermal degradation and programming the column oven temperature to achieve adequate separation from solvents and impurities.

Table 1: Example GC Parameters for Analysis of Cyclopropylamine Analogs

ParameterConditionPurpose
Column DB-624 or similar mid-polarity capillary columnProvides good selectivity for polar analytes like amines.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Initial: 50°C, Ramp: 10°C/min to 220°CSeparates compounds based on boiling point and column interaction.
Detector Flame Ionization Detector (FID)Provides sensitive, universal detection for organic compounds.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.

Chiral Gas Chromatography for Enantiomeric Excess Measurement

Since this compound possesses a chiral center at the cyclopropane (B1198618) ring's point of attachment to the nitrogen atom, it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial in asymmetric synthesis and pharmaceutical development. Chiral Gas Chromatography is the premier method for determining the enantiomeric excess (ee) of such volatile chiral compounds. libretexts.orgheraldopenaccess.us

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation. researchgate.net The most common and effective CSPs for separating chiral amines and their derivatives are based on cyclodextrins. gcms.cz Modified cyclodextrins, such as permethylated or acetylated beta-cyclodextrins coated onto a polysiloxane backbone, create chiral environments that enable the resolution of a wide range of enantiomers. gcms.czwiley.com

For the analysis of a chiral cyclopropane derivative like this compound, the enantiomers would be separated on a chiral capillary column, allowing for the direct calculation of the enantiomeric excess from the relative peak areas of the two enantiomer signals. libretexts.org The success of the separation is highly dependent on the specific cyclodextrin (B1172386) derivative used and the analytical temperature. researchgate.netwiley.com

Table 2: Typical Chiral GC Setup for Enantiomeric Excess Measurement

ComponentSpecificationRationale
Technique Chiral Gas ChromatographySeparates non-superimposable mirror-image molecules (enantiomers).
Column Capillary column with a Chiral Stationary Phase (CSP)The CSP (e.g., Chirasil-β-Dex) provides the chiral recognition necessary for separation. researchgate.net
Common CSPs Derivatized CyclodextrinsOffer broad applicability for the separation of many classes of chiral compounds, including amines. gcms.cz
Carrier Gas HydrogenOften provides better efficiency and faster analysis times compared to helium.
Oven Conditions Isothermal or slow temperature rampPrecise temperature control is critical for optimizing chiral resolution.
Detection Flame Ionization Detector (FID)Standard detector providing quantitative data based on peak area.

Derivatization Strategies for Chromatographic Enhancement

To overcome issues associated with the direct GC analysis of amines—such as poor peak shape, adsorption onto the column, and low volatility—chemical derivatization is a widely employed strategy. jfda-online.compsu.edu Derivatization involves reacting the amine's functional group (-NH) with a reagent to form a less polar, more volatile, and more thermally stable derivative. jfda-online.com This transformation significantly improves chromatographic performance, leading to sharper, more symmetrical peaks and lower detection limits.

Common derivatization strategies for primary and secondary amines fall into two main categories: acylation and silylation.

Acylation: This involves reacting the amine with a fluorinated anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), or an acyl chloride. wiley.com The resulting fluoroacyl derivative is much less polar and more volatile. Furthermore, the introduction of fluorine atoms makes the derivative highly sensitive to an Electron Capture Detector (ECD), should trace-level analysis be required. psu.edu

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. jfda-online.com Silylated amines exhibit excellent volatility and thermal stability, making them ideal for GC-MS analysis.

For this compound, derivatization with a reagent like TFAA would convert the secondary amine into a stable trifluoroacetamide, which would chromatograph predictably and with high resolution on a standard non-polar or mid-polar GC column. This approach is particularly useful when chiral analysis is performed on a derivatized sample, as the derivative may exhibit better separation on certain chiral stationary phases. wiley.com

Table 3: Common Derivatization Reagents for Amines in GC Analysis

Reagent ClassExample ReagentDerivative FormedChromatographic Improvement
Acylating Agents Trifluoroacetic Anhydride (TFAA)N-Trifluoroacetyl amideIncreased volatility, reduced peak tailing, enhanced ECD response. wiley.comjfda-online.com
Silylating Agents BSTFA or MSTFAN-Trimethylsilyl (TMS) amineIncreased volatility, improved thermal stability, excellent peak shape. jfda-online.com
Chloroformates Menthyl ChloroformateCarbamateCreates diastereomers from enantiomers for separation on achiral columns. heraldopenaccess.us

Enzymatic and Biocatalytic Transformations of Structural Analogues and Moieties

Application of Oxidoreductases (e.g., IREDs) in Reductive Amination Processes

The synthesis of chiral amines is a cornerstone of pharmaceutical and fine chemical production. nih.gov Imine reductases (IREDs), a class of NAD(P)H-dependent oxidoreductases, have become powerful biocatalysts for the asymmetric synthesis of optically active amines. researchgate.netnih.gov These enzymes catalyze the asymmetric reduction of prochiral imines and iminiums to form chiral amines, often with high enantioselectivity. nih.gov

The primary mechanism involves the reduction of a C=N double bond, which can be pre-formed or generated in situ from a ketone and an amine. researchgate.netresearchgate.net This latter process, known as reductive amination, is a direct and efficient method for producing secondary and tertiary amines. researchgate.netturner-biocatalysis.com The utility of IREDs has been demonstrated in a wide range of applications, from laboratory-scale synthesis to industrial-scale production of pharmaceutical intermediates. nih.govresearchgate.net

While direct enzymatic reductive amination using N-(2,2-dimethoxyethyl)cyclopropanamine as the amine donor has not been extensively documented in isolation, the scope of IREDs has been shown to include various amine partners, including cyclopropylamine (B47189). researchgate.net For instance, the IRED from Streptomyces albidoflavus (IRG02) has demonstrated good activity in the reductive alkylamination of α-hydroxyketones with diverse amines, including cyclopropylamine, achieving conversions from 37% to 84%. researchgate.net This demonstrates the principle that the cyclopropanamine moiety is a viable substrate for IREDs. The enzyme facilitates the formation of a new chiral center by adding the amine to a ketone, followed by a stereoselective hydride transfer from the NADPH cofactor to the resulting imine intermediate. nih.gov

The broad substrate specificity of many IREDs suggests that analogues of this compound could be synthesized or utilized in such biocatalytic systems. nih.gov An engineered IRED could potentially catalyze the reaction between cyclopropylamine and 2,2-dimethoxyacetaldehyde (B46314) or a related keto-acetal to produce the target compound or its derivatives with high optical purity.

Table 1: Examples of Imine Reductases (IREDs) in Asymmetric Amine Synthesis
Enzyme/Organism SourceReaction TypeSubstrate ExampleProduct ChiralityReference
Streptomyces sp. GF3587Asymmetric reduction of cyclic imines2-Methyl-1-pyrroline(R)-2-methylpyrrolidine nih.gov
Streptomyces sp. GF3546Asymmetric reduction of cyclic imines3,4-Dihydroisoquinolines(S)-Tetrahydroisoquinolines nih.gov
Streptomyces albidoflavus (IRG02)Reductive alkylaminationα-Hydroxyketones + CyclopropylamineChiral secondary amines researchgate.net
Aspergillus oryzae (AoIRED)Asymmetric reduction of cyclic imines1-Methyl-3,4-dihydroisoquinoline(R)-1-methyl-1,2,3,4-tetrahydroisoquinoline nih.gov

Enzyme-Catalyzed Cyclopropanation Reactions for Stereochemical Control

The cyclopropane (B1198618) ring is a prevalent motif in many natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity and improve metabolic stability. nih.gov The stereoselective synthesis of this ring is therefore of great importance. Biocatalysis has emerged as a powerful strategy for achieving high stereocontrol in cyclopropanation reactions, overcoming challenges associated with traditional transition-metal catalysis. acs.orgnsf.gov

Engineered heme proteins, particularly variants of cytochrome P450 and myoglobin (B1173299), have been successfully repurposed to catalyze carbene transfer reactions to olefins. acs.orgnih.govrochester.edu This "new-to-nature" reactivity allows for the formation of cyclopropane rings with exceptional levels of diastereo- and enantioselectivity. nih.govwpmucdn.com The reaction proceeds by the enzyme-mediated decomposition of a diazo compound, such as ethyl diazoacetate (EDA), to generate a reactive carbene intermediate, which is then transferred to an alkene substrate. nih.govresearchgate.net

For example, engineered variants of cytochrome P450 from Bacillus megaterium (P450BM3) can catalyze the cyclopropanation of heteroatom-bearing alkenes to produce chiral N-, O-, and S-substituted cyclopropanes, outperforming many small-molecule catalysts. acs.org Similarly, engineered myoglobin-based catalysts have been developed for the highly diastereo- and enantioselective cyclopropanation of vinylarenes, providing access to valuable chiral building blocks. rochester.edu These enzymatic methods are particularly advantageous as they often operate in aqueous media under mild conditions and can be tuned through directed evolution to favor specific stereoisomers. nsf.govrochester.edu

These biocatalytic systems provide a viable route to chiral cyclopropane precursors that can be subsequently converted to cyclopropylamines. For instance, an enzyme-catalyzed cyclopropanation of an appropriate N-alkenyl phthalimide (B116566) could directly yield a protected cyclopropylamine with high stereopurity. acs.org This strategy offers precise control over the stereochemistry of the cyclopropane core, which is crucial for the biological activity of many pharmaceutical compounds.

Table 2: Examples of Enzyme-Catalyzed Stereoselective Cyclopropanation
Enzyme CatalystAlkene SubstrateCarbene SourceProductDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
Engineered MyoglobinStyreneEthyl diazoacetateEthyl 2-phenylcyclopropane-1-carboxylateUp to >99:1 d.r.; >99% e.e. rochester.edu
Engineered Cytochrome P411N-allyl-p-toluenesulfonamideEthyl diazoacetateProtected cyclopropylamineHigh selectivity acs.org
Rhodothermus marinus NOD variantVinylboronateEthyl diazoacetatePinacolboronate-substituted cyclopropane>99% e.e. nsf.gov
Engineered MyoglobinVinylarenesTrifluorodiazoethaneTrifluoromethyl-substituted cyclopropanesUp to >98:2 d.r.; >99% e.e. rochester.edu

Use in Enzyme Mechanistic Studies (e.g., Schiff base interactions)

Structural analogues of enzyme substrates are invaluable tools for elucidating reaction mechanisms. The primary amine of this compound makes it a candidate for studying enzymes that proceed through a Schiff base intermediate. A Schiff base, or imine, is formed by the condensation of a primary amine with a carbonyl group (aldehyde or ketone). ekb.egresearchgate.net This covalent linkage is a common feature in the catalytic cycles of numerous enzymes, including aldolases, decarboxylases, and transaminases. youtube.com

In many of these enzymes, the Schiff base is formed between the carbonyl group of a substrate and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. youtube.comresearchgate.net This interaction activates the substrate for subsequent chemical transformations. Alternatively, enzymes that use cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP) rely on the formation of a Schiff base between the cofactor's aldehyde group and the substrate's amino group.

A compound like this compound or its simpler analogue, cyclopropylamine, can be used as a mechanistic probe. By introducing it into the active site of a target enzyme, researchers can study several aspects:

Binding and Reactivity : The ability of the amine to form a Schiff base can be monitored spectroscopically, providing insights into the accessibility and reactivity of the active site carbonyl (either from a lysine residue or a cofactor). nih.gov

Stereoelectronic Effects : The cyclopropyl (B3062369) group is a well-known mechanistic probe due to its unique electronic properties and steric profile. The formation of a Schiff base involving a cyclopropylamine can influence the electronic environment of the active site, and any subsequent reactions can provide information about the enzyme's catalytic mechanism.

Enzyme Inhibition : If the Schiff base formed is unusually stable or leads to an irreversible modification of the active site, the compound can act as an enzyme inhibitor. Studying the kinetics and mechanism of this inhibition can reveal critical details about the enzyme's function.

The formation of a Schiff base is a reversible process under physiological conditions, but the stability and reactivity of the resulting imine are highly dependent on the structure of both the amine and the carbonyl compound. youtube.com Using structural analogues with unique features like the cyclopropyl ring allows for a detailed interrogation of enzyme-substrate interactions and the catalytic steps involving Schiff base chemistry. nih.gov

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. By calculating the electronic structure of molecules, DFT can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the most probable reaction pathways.

For a molecule like N-(2,2-dimethoxyethyl)cyclopropanamine, DFT calculations could be instrumental in understanding its participation in various organic reactions. For instance, in a hypothetical acid-catalyzed hydrolysis of the acetal (B89532) group, DFT could be employed to model the step-by-step mechanism. This would involve calculating the geometries and energies of the starting materials, the protonated intermediate, the transition state for the loss of methanol (B129727), and the final aldehyde product.

The activation energy (ΔE‡) for each step can be determined from the difference in energy between the reactants and the transition state. A lower activation energy signifies a more kinetically favorable pathway. For example, in a proposed reaction, DFT could predict the energy barriers for competing pathways, thus offering a rationale for observed product distributions.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Intermediate

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.6
Transition State 2+20.8
Products-12.3

This table illustrates how DFT calculations can quantify the energy changes along a reaction coordinate, providing critical data for understanding reaction kinetics and mechanisms.

Furthermore, DFT studies on related cyclopropylamine (B47189) systems have been used to investigate cycloaddition reactions and ring-opening processes. acs.orgpku.edu.cn The unique strained ring system of the cyclopropyl (B3062369) group can lead to complex electronic effects that influence reactivity, which can be effectively modeled using DFT. acs.org

Conformational Analysis and Stereochemical Predictions through Molecular Modeling

The three-dimensional shape of a molecule is not static; rather, it exists as an ensemble of different conformations arising from rotation around single bonds. researchgate.net Conformational analysis, aided by molecular modeling techniques, aims to identify the most stable conformations and to understand the energy barriers between them. nih.gov This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred shape.

For this compound, significant conformational flexibility exists around the C-N bond connecting the cyclopropyl ring and the nitrogen atom, as well as the C-C and C-O bonds within the 2,2-dimethoxyethyl side chain. Molecular mechanics and quantum mechanics methods can be used to systematically explore the conformational space of the molecule.

By rotating key dihedral angles and calculating the corresponding potential energy, a conformational energy map can be generated. This allows for the identification of low-energy, stable conformers and high-energy, transient geometries. For example, the orientation of the lone pair on the nitrogen atom relative to the cyclopropyl ring is a key conformational feature that can influence its nucleophilicity.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%)
A (Anti)180°0.0075
B (Gauche)60°1.1515
C (Gauche)-60°1.1510

This interactive table presents a simplified conformational analysis, highlighting how molecular modeling can predict the most stable arrangement of atoms and their relative populations at equilibrium.

These computational models can also be used to predict the stereochemical outcome of reactions. By analyzing the steric and electronic factors of the different conformers and how they would interact with an incoming reagent, it is possible to predict which diastereomer or enantiomer is more likely to be formed.

Electronic Structure Calculations for Reactivity Insights

The reactivity of a molecule is fundamentally governed by its electronic structure—the distribution of electrons in its molecular orbitals. researchgate.net Electronic structure calculations, often performed using methods like DFT, provide a wealth of information about a molecule's reactivity. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the nitrogen atom's lone pair would be expected to reside in the HOMO, making the molecule a potential nucleophile. The cyclopropyl group, with its unique "bent" bonds, can also participate in electronic interactions that modulate the molecule's reactivity. longdom.org

Table 3: Hypothetical Electronic Properties and Reactivity Descriptors

ParameterValue (eV)Implication
HOMO Energy-8.5Electron-donating ability (nucleophilicity)
LUMO Energy+2.1Electron-accepting ability (electrophilicity)
HOMO-LUMO Gap10.6Chemical stability and reactivity
Ionization Potential8.5Energy required to remove an electron
Electron Affinity-2.1Energy released upon adding an electron

This table showcases key electronic descriptors that can be calculated to predict the chemical behavior and reactivity of this compound.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution. These maps highlight electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom, confirming its nucleophilic character.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.